![molecular formula C20H15F2N5O2S B2981445 N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897617-28-6](/img/structure/B2981445.png)
N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring and two 4-fluorophenyl groups . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Structural Characterization
N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide and its derivatives have been synthesized and structurally characterized, indicating their potential for diverse biological activities. For example, the synthesis and structural characterization of isostructural compounds with modifications in the fluorophenyl groups have been detailed, providing insights into their molecular conformations and potential chemical reactivity (Kariuki et al., 2021). Similarly, the structure determination of structural analogs through synchrotron X-ray powder diffraction highlighted their isostructural nature and potential for cytotoxic activities (Gündoğdu et al., 2017).
Biological Activities
The compound and its structural analogs have shown promise in various biological activities, including antimicrobial and cytotoxic effects. For instance, microwave-assisted synthesis of hybrid molecules containing similar structural motifs demonstrated antimicrobial, antilipase, and antiurease activities, suggesting the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, novel syntheses of 1,2,4-triazolo[3,4-b]thiazoles, which are structurally related, showed significant antimicrobial activity, further indicating the compound's relevance in antimicrobial research (Bhat & Holla, 2004).
Anticancer and Antioxidant Properties
Research on derivatives structurally similar to N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has shown potential anticancer and antioxidant properties. For instance, celecoxib derivatives, which share a similar molecular framework, were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating the compound's potential utility in designing therapeutic agents with multiple biological activities (Küçükgüzel et al., 2013). Another study highlighted the antioxidant and anticancer activity of novel derivatives, demonstrating their effectiveness in inducing apoptosis in cancer cells and scavenging free radicals, further underscoring the compound's potential in cancer therapy and antioxidant applications (Sunil et al., 2010).
Mechanism of Action
Target of action
1,2,4-triazolo-thiadiazines and their derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of action
The ability of hydrogen bond accepting and donating characteristics makes the 1,2,4-triazolo-thiadiazine core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical pathways
Given the wide range of pharmacological activities exhibited by 1,2,4-triazolo-thiadiazines, it is likely that these compounds interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo-thiadiazines .
Result of action
The diverse pharmacological activities of 1,2,4-triazolo-thiadiazines suggest that these compounds can have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGDFYOVNMUTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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